(2-Bromo-6-iodophenyl)boronic acid
Description
(2-Bromo-6-iodophenyl)boronic acid is an aryl boronic acid derivative featuring a phenyl ring substituted with bromine at position 2, iodine at position 6, and a boronic acid (-B(OH)₂) group. This compound belongs to the broader class of halogenated aryl boronic acids, which are pivotal in organic synthesis, medicinal chemistry, and materials science. The electron-withdrawing nature of bromine and iodine substituents significantly influences the boronic acid's electronic properties, including its pKa and binding affinity for diols or biomolecules . Such structural features make it a candidate for applications in Suzuki-Miyaura cross-coupling reactions, chemosensors, and targeted drug delivery systems .
Properties
Molecular Formula |
C6H5BBrIO2 |
|---|---|
Molecular Weight |
326.72 g/mol |
IUPAC Name |
(2-bromo-6-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H5BBrIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H |
InChI Key |
FCCKEFCEPCEKES-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=C1I)Br)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-iodophenyl)boronic acid typically involves the halogenation of phenylboronic acid derivatives. One common method is the sequential bromination and iodination of phenylboronic acid. The reaction conditions often require the use of halogenating agents such as bromine and iodine, along with catalysts to facilitate the process.
Industrial Production Methods: On an industrial scale, the production of (2-Bromo-6-iodophenyl)boronic acid may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-6-iodophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The halogen substituents can be reduced to form the corresponding phenylboronic acid.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions include phenol derivatives, reduced phenylboronic acids, and substituted phenylboronic acids, depending on the specific reaction and conditions used.
Scientific Research Applications
(2-Bromo-6-iodophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new bioconjugates.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique reactivity.
Mechanism of Action
The mechanism of action of (2-Bromo-6-iodophenyl)boronic acid in chemical reactions involves the formation of reactive intermediates, such as boronate esters, which facilitate the transfer of functional groups. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Structural and Electronic Properties
The halogen substituents and their positions critically affect reactivity. Below is a comparison of (2-Bromo-6-iodophenyl)boronic acid with analogous compounds (Table 1):
*Note: pKa and binding constants are estimated based on structure-reactivity trends .
Key Observations :
- Electron-Withdrawing Effects: The dual halogens (Br and I) in the target compound lower its pKa (~7.2) compared to mono-halogenated analogs (e.g., ~8.1 for (6-Bromo-2-fluorophenyl)boronic acid), enhancing diol-binding efficiency at physiological pH .
- Steric Hindrance : The bulky iodine substituent at position 6 may reduce reactivity in cross-coupling reactions compared to smaller substituents like fluorine .
Reactivity in Suzuki-Miyaura Cross-Coupling
Aryl boronic acids are widely used in palladium-catalyzed cross-coupling. However, halogen substituents influence reaction rates:
- Electron-Deficient Substrates: The target compound’s electron-withdrawing groups activate the boronic acid for coupling with aryl halides, though steric hindrance from iodine may necessitate optimized conditions (e.g., ethanol co-solvents) .
- Comparative Efficiency : (2-Bromo-6-iodophenyl)boronic acid is less reactive than (2-Bromo-6-fluorophenyl)boronic acid (similarity 0.91 ) in coupling with chlorobenzene derivatives due to iodine’s bulk .
Stability and Handling
- Boroxine Formation: Halogenated boronic acids are less prone to anhydride (boroxine) formation than non-halogenated analogs due to steric and electronic effects .
- Safety : Similar compounds like (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid (CAS 957062-89-4) require precautions against skin/eye irritation (H315, H319) and toxicity (H302) .
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